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Introduction
ND-011992 is a promising investigational compound that has been identified as an inhibitor of

the cytochrome bd oxidase, a key component of the respiratory chain in various pathogens,

including Mycobacterium tuberculosis[1][2][3]. The mycobacterial respiratory chain has two

terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase[4][5].

This dual system provides metabolic flexibility, allowing the bacterium to adapt to different

oxygen tensions and stress conditions.

Inhibition of only one of these terminal oxidases is often not bactericidal, as the pathogen can

compensate by utilizing the other oxidase[3][6]. This has led to the exploration of combination

therapies that simultaneously target both pathways. Telacebec (Q203), a clinical-phase drug

candidate, targets the cytochrome bcc:aa3 terminal oxidase[3][7]. When combined, ND-011992
and Q203 exhibit a powerful synergistic bactericidal effect against M. tuberculosis, including

drug-tolerant and non-replicating bacteria[1][2][3]. This synergy is achieved through the dual

blockade of the respiratory chain, leading to a significant depletion of intracellular ATP and

inhibition of oxygen consumption[1][2].

These application notes provide detailed protocols for testing the synergistic activity of ND-
011992 with other drugs, using the well-documented synergy with Q203 as a primary example.

The protocols described include checkerboard assays to determine the Fractional Inhibitory
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Concentration (FIC) index, as well as methods to assess the physiological consequences of

the drug combination, such as ATP depletion and oxygen consumption inhibition.

Data Presentation
Table 1: In Vitro Synergy of ND-011992 and Q203 against
Mycobacteria

Parameter M. bovis BCG
M. tuberculosis
H37Rv

Reference

ND-011992 IC50 (ATP

depletion, in presence

of Q203)

0.5–1.6 µM 2.8–4.2 µM [1]

Q203 MIC50 - 3.16 nM [1]

Q203 MIC50 with ND-

011992
- 0.97 nM [1]

Minimum FIC Index

(ATP depletion)
0.01 0.16 [1]

Note: The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic,

additive, or antagonistic effect of a drug combination. A FIC index of ≤ 0.5 indicates synergy, >

0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy
Determination (Growth Inhibition)
This protocol describes a checkerboard microdilution assay to determine the synergistic

interaction between ND-011992 and a partner drug (e.g., Q203) against M. tuberculosis.

Materials:

M. tuberculosis H37Rv or other suitable strain
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Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-

Catalase), and 0.05% Tween 80

ND-011992 stock solution (in DMSO)

Q203 stock solution (in DMSO)

Sterile 96-well microtiter plates

Resazurin solution (0.02% in sterile water)

Plate reader

Procedure:

Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-

0.6). Adjust the turbidity to a 0.5 McFarland standard and then dilute 1:20 in fresh 7H9 broth

to achieve a final inoculum of approximately 7.5 x 10⁶ CFU/mL[8].

Drug Dilution:

Prepare serial dilutions of ND-011992 and Q203 in 7H9 broth. The concentration range

should span from above to below the individual Minimum Inhibitory Concentrations (MICs).

In a 96-well plate, add 50 µL of 7H9 broth to all wells.

Add 50 µL of the highest concentration of ND-011992 (2x the final desired concentration)

to the first row and perform 2-fold serial dilutions down the columns.

Add 50 µL of the highest concentration of Q203 (2x the final desired concentration) to the

first column and perform 2-fold serial dilutions across the rows. This creates a matrix of

drug combinations.

Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well.

Incubation: Seal the plates and incubate at 37°C for 7-14 days.
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Readout: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48

hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest

concentration of the drug(s) that prevents this color change.

Data Analysis:

Determine the MIC of each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination well:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

The lowest FICI determines the nature of the interaction.

Protocol 2: ATP Depletion Assay
This protocol measures the effect of the drug combination on the intracellular ATP levels of

mycobacteria.

Materials:

M. tuberculosis H37Rv or M. bovis BCG

Culture medium (as in Protocol 1)

ND-011992 and Q203 stock solutions

BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection kit)

Opaque-walled 96-well plates

Luminometer

Procedure:
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Bacterial Culture: Grow mycobacteria to mid-log phase as described in Protocol 1.

Drug Treatment:

Dispense 100 µL of the bacterial culture into the wells of an opaque-walled 96-well plate.

Add varying concentrations of ND-011992 and Q203, alone and in combination. A

checkerboard layout is recommended. For example, bacteria can be treated with 100 nM

Q203 and varying concentrations of ND-011992[1].

Include a DMSO control.

Incubation: Incubate the plate at 37°C for 15 hours[1].

ATP Measurement:

Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

Add 100 µL of BacTiter-Glo™ reagent to each well.

Mix on a plate shaker for 5 minutes to lyse the cells.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings to the DMSO control.

Plot the percentage of ATP depletion against the drug concentrations.

For checkerboard data, calculate the FIC index as described in Protocol 1, using the

concentration that causes 50% ATP depletion (IC50) instead of the MIC.

Protocol 3: Oxygen Consumption Assay
This protocol assesses the impact of the drug combination on the rate of oxygen consumption

by mycobacteria.
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Materials:

M. tuberculosis H37Rv

Culture medium

ND-011992 and Q203 stock solutions

MitoXpress Xtra Oxygen Consumption Assay Kit (or similar)

96-well black, clear-bottom plates

Mineral oil

Fluorescence plate reader with temperature control

Procedure:

Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis as described

previously.

Assay Setup:

In a 96-well plate, add 100 µL of the bacterial culture to each well.

Add the desired concentrations of ND-011992 and Q203, alone and in combination (e.g.,

25 µM ND-011992 and 100 nM Q203)[2]. Include a DMSO control.

Add 10 µL of the MitoXpress Xtra probe to each well[9].

Carefully overlay each well with 100 µL of mineral oil to seal the sample from ambient

oxygen[9].

Measurement:

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

Measure the fluorescence kinetically over several hours. The recommended wavelengths

are approximately 380 nm for excitation and 650 nm for emission[10].
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Data Analysis:

The rate of oxygen consumption is inversely proportional to the increase in fluorescence

signal over time.

Calculate the slope of the fluorescence curve for each condition.

Compare the rates of oxygen consumption in the drug-treated wells to the DMSO control.

Mandatory Visualization
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Experimental Workflow for ND-011992 Synergy Testing
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Caption: Workflow for assessing the synergy of ND-011992 with a partner drug.
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Mycobacterial Respiratory Chain Inhibition by ND-011992 and Q203
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Caption: Dual inhibition of the mycobacterial respiratory chain by ND-011992 and Q203.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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